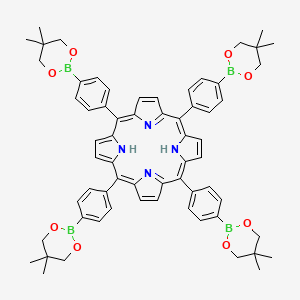
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by the presence of four boron-containing dioxaborinane groups attached to the phenyl rings of the porphyrin core. These unique structural features endow the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction between pyrrole and an aldehyde, often under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Attachment of Dioxaborinane Groups: The final step involves the attachment of dioxaborinane groups to the phenyl rings through a boronation reaction using boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins, oxo-derivatives, and reduced forms of the compound .
Scientific Research Applications
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Catalysis: Acts as a catalyst by facilitating electron transfer and stabilizing transition states.
Photosensitization: Absorbs light energy and transfers it to other molecules, generating reactive oxygen species that can induce cell damage.
Binding to Biomolecules: Interacts with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to the presence of dioxaborinane groups, which enhance its chemical reactivity and stability. These groups also impart unique optical and electronic properties, making the compound suitable for specialized applications in catalysis, photochemistry, and materials science .
Properties
Molecular Formula |
C64H66B4N4O8 |
|---|---|
Molecular Weight |
1062.5 g/mol |
IUPAC Name |
5,10,15,20-tetrakis[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H66B4N4O8/c1-61(2)33-73-65(74-34-61)45-17-9-41(10-18-45)57-49-25-27-51(69-49)58(42-11-19-46(20-12-42)66-75-35-62(3,4)36-76-66)53-29-31-55(71-53)60(44-15-23-48(24-16-44)68-79-39-64(7,8)40-80-68)56-32-30-54(72-56)59(52-28-26-50(57)70-52)43-13-21-47(22-14-43)67-77-37-63(5,6)38-78-67/h9-32,69,72H,33-40H2,1-8H3 |
InChI Key |
IVEXRROXBFRABK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCC(CO9)(C)C)C1=CC=C(C=C1)B1OCC(CO1)(C)C)C=C5)C1=CC=C(C=C1)B1OCC(CO1)(C)C)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
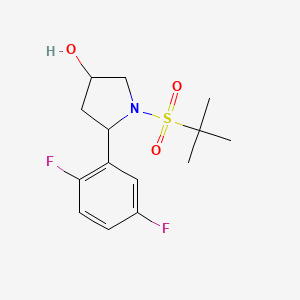
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)
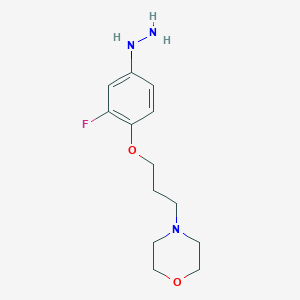

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)

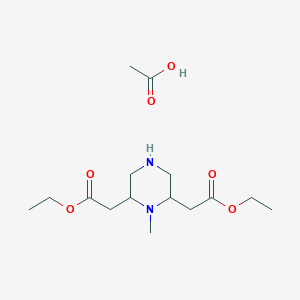
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
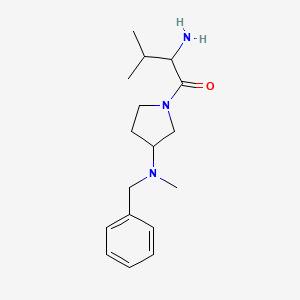
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
